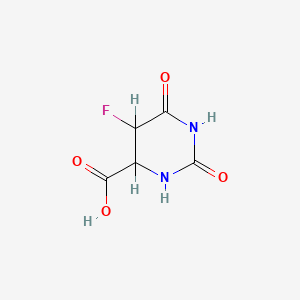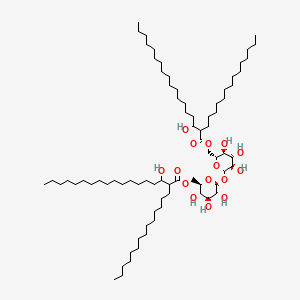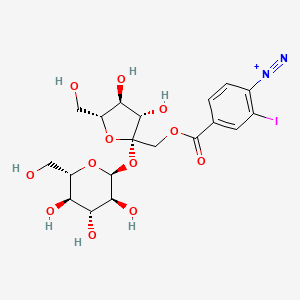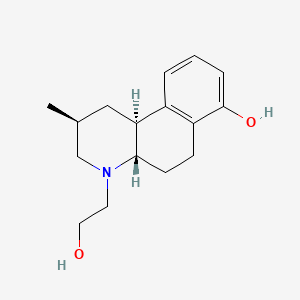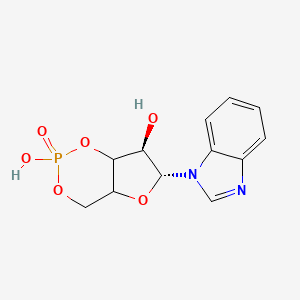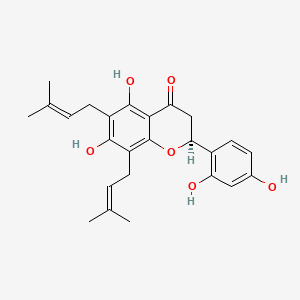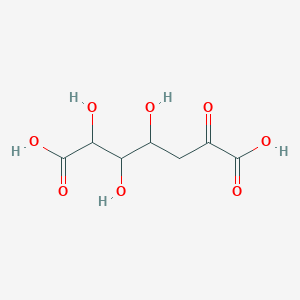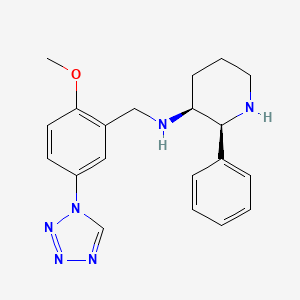![molecular formula C13H8N2O3 B1201286 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid CAS No. 63094-28-0](/img/structure/B1201286.png)
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid
概要
説明
“11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid” is an orally active antiallergy agent . It is part of a new series of 11-oxo-11H-pyrido[2,1-b]quinazolinecarboxylic acids and related analogues that have been synthesized and evaluated as potential antiallergy agents .
Synthesis Analysis
The compound has been synthesized as part of a new series of 11-oxo-11H-pyrido[2,1-b]quinazolinecarboxylic acids and related analogues . These have been evaluated as potential antiallergy agents .Molecular Structure Analysis
The molecular formula of “11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid” is CHNO with an average mass of 240.214 Da and a monoisotopic mass of 240.053497 Da .Chemical Reactions Analysis
The compound has been evaluated in the rat PCA test, where it was found to be orally active and more potent than cromolyn sodium or doxantrazole intravenously .Physical And Chemical Properties Analysis
The compound is part of a new series of 11-oxo-11H-pyrido[2,1-b]quinazolinecarboxylic acids and related analogues . More specific physical and chemical properties are not available in the retrieved papers.科学的研究の応用
Antiallergy Agent : This compound and its analogues have been synthesized and evaluated as potential antiallergy agents. It has been found to be orally active and more potent than other known antiallergy drugs in rat tests (Schwender, Sunday, & Herzig, 1979).
Immunopharmacological Actions : The effects of this compound on histamine release from human leukocytes and lungs were investigated, showing its dose-dependent inhibition of histamine release induced by various agents. This suggests its potential in treating allergies (Yanagihara & Shida, 1986).
Plasma Concentrations and Assay Development : Research has been conducted to develop specific assays for determining the plasma concentrations of this compound, indicating its significance in pharmacokinetics and therapeutic monitoring (Dixon et al., 1980).
Antiulcer Agents : Derivatives of this compound have been synthesized and evaluated for their antiulcer activity, showing potential for therapeutic application in treating ulcers (Doria et al., 1984).
Antiallergic Drug Interaction Studies : Investigations into the interactions of this compound with other drugs, like theophylline, have been conducted to understand its effects in combination therapies (Yasuda, Tsurumi, & Fujimura, 1986).
Synthesis Techniques : Improved synthesis methods for this compound and its derivatives have been developed, showcasing advancements in chemical synthesis and pharmaceutical manufacturing (Palacios & Comdom, 2003).
将来の方向性
特性
IUPAC Name |
11-oxopyrido[2,1-b]quinazoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-12-9-3-1-2-4-10(9)14-11-6-5-8(13(17)18)7-15(11)12/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORCQIVSPYWDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C=C(C=CC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212419 | |
| Record name | 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid | |
CAS RN |
63094-28-0 | |
| Record name | 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063094280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


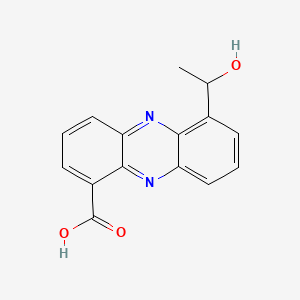
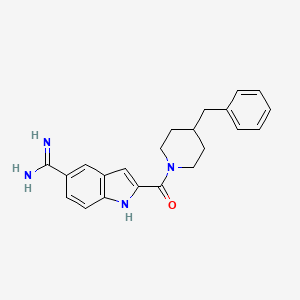
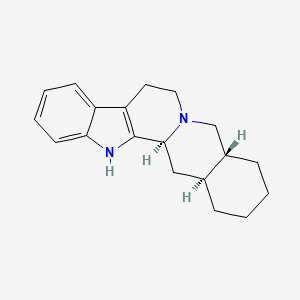
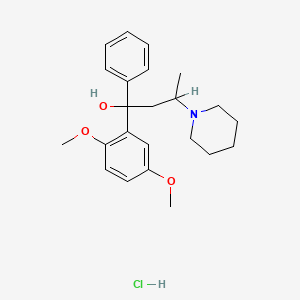
![4-[5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one](/img/structure/B1201208.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1201212.png)
